Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside
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Overview
Description
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is a synthetic compound widely utilized in carbohydrate chemistry research. Its unique structure, featuring acetyl and benzoyl groups, along with a bromine atom and a deoxy sugar moiety, enables precise control over glycosidic bond formation and regioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar derivative. The key steps include:
Protection of Hydroxyl Groups: Protecting groups are introduced to the hydroxyl groups of the sugar derivative to prevent unwanted reactions.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS).
Acetylation and Benzoylation: Acetyl and benzoyl groups are introduced using acetic anhydride and benzoyl chloride, respectively.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Glycosylation Reactions: It is widely used in glycosylation reactions to form glycosidic bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride
Benzoylation: Benzoyl chloride
Deprotection: Acidic or basic conditions depending on the protecting groups used.
Major Products
The major products formed from these reactions include various glycosylated derivatives and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is extensively used in:
Carbohydrate Chemistry: For the synthesis of complex oligosaccharides and glycoconjugates.
Biological Studies: As a molecular probe for studying carbohydrate-protein interactions.
Material Science: In the development of carbohydrate-based materials.
Mechanism of Action
The compound exerts its effects primarily through its role in glycosylation reactions. Its unique structure allows for precise control over glycosidic bond formation, influencing the stereochemical outcomes and kinetics of these reactions. The molecular targets and pathways involved are primarily related to the enzymatic and chemical mechanisms underlying glycosylation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Acetylamino-4-O-benzoyl-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Lacks the bromine atom.
Methyl 3-Acetylamino-4-O-benzoyl-6-chloro-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside provides unique reactivity and selectivity in glycosylation reactions, distinguishing it from similar compounds .
Properties
Molecular Formula |
C16H20BrNO5 |
---|---|
Molecular Weight |
386.24 g/mol |
IUPAC Name |
[(2S,3S,4S,6S)-4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,15-/m0/s1 |
InChI Key |
JZLAUALBZXMLIS-XGUBFFRZSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CBr)OC |
Canonical SMILES |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC |
Origin of Product |
United States |
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